

5-Phenylmorpholin-3-one basic properties

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Compound of Interest

Compound Name: 5-Phenylmorpholin-3-one

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An In-depth Technical Guide to **5-Phenylmorpholin-3-one**: Core Properties and Scientific Context

Introduction

5-Phenylmorpholin-3-one is a heterocyclic organic compound featuring a core morpholine ring with a phenyl substituent at the 5-position and a ketone at the 3-position. While not extensively characterized in mainstream literature, its structural similarity to well-known psychoactive compounds places it in a region of significant interest for researchers in neuroscience, pharmacology, and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, analytical considerations, and the critical scientific context that makes it a compelling subject for investigation in drug development.

The molecule's backbone is closely related to scaffolds that have yielded central nervous system (CNS) stimulants and other pharmacologically active agents. Notably, it shares structural motifs with pemoline and fenozolone, historical stimulants that act on dopaminergic and noradrenergic pathways.^{[1][2][3][4]} Furthermore, the 5-phenylmorphane framework, a related structure, has emerged as a promising template for the development of novel opioid receptor modulators.^{[5][6]} This document serves as a foundational resource for scientists exploring the potential of **5-Phenylmorpholin-3-one** as a synthetic intermediate, a metabolic product, or a novel therapeutic agent.

Physicochemical and Structural Properties

The foundational characteristics of **5-Phenylmorpholin-3-one** define its behavior in both chemical and biological systems. Due to its chiral center at the 5-position, the compound exists

as two distinct enantiomers, (R) and (S), as well as a racemic mixture.^[7] These different stereoisomers may exhibit unique pharmacological profiles, a crucial consideration for drug development.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ NO ₂	^[8] ^[9]
Molecular Weight	177.20 g/mol	^[7] ^[8]
Appearance	Off-white solid	^[8]
CAS Number	1260672-03-4 (Racemic)	^[8] ^[10]
1052209-96-7 ((S)-enantiomer)	^[7] ^[9] ^[11]	
192815-71-7 ((R)-enantiomer)		
Boiling Point	401.9 ± 45.0 °C (Predicted)	
Storage Conditions	2-8 °C, Sealed, Dry	^[7]
Predicted logP	~1.2	^[12]
Predicted pKa (Acidic)	~6.25 (Amide N-H)	^[12]

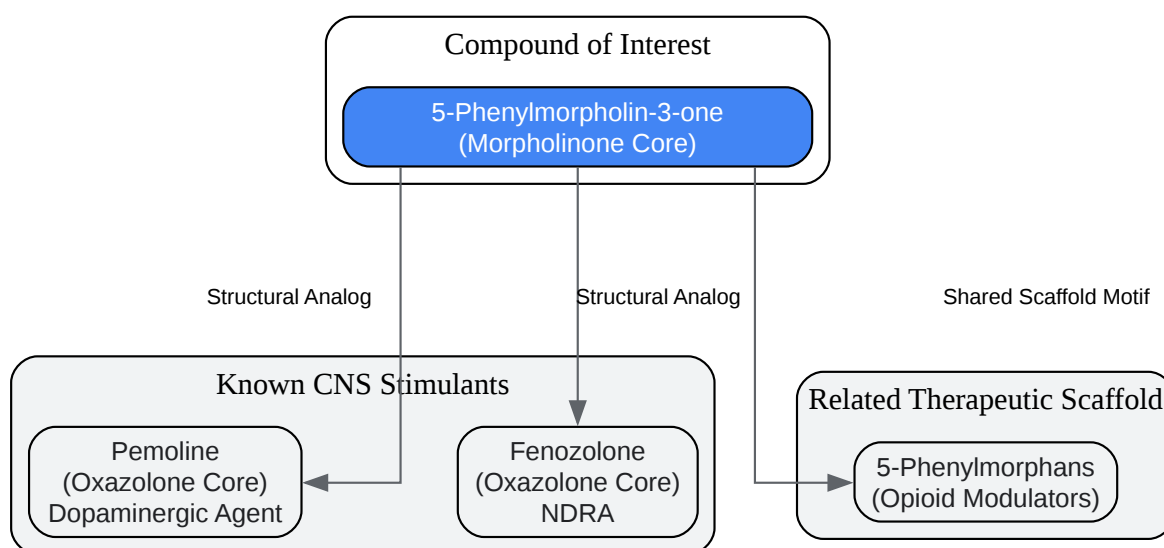
Note: Predicted logP and pKa values are based on the structurally similar compound 5-Phenyl-1,3-oxazinane-2,4-dione and should be experimentally verified.^[12] The predicted logP suggests moderate lipophilicity, implying potential for crossing cellular membranes, including the blood-brain barrier. The weakly acidic nature of the amide proton (pKa ~6.25) indicates that the molecule will be predominantly neutral at physiological pH.

Pharmacological Context and Structural Relationships

The scientific interest in **5-Phenylmorpholin-3-one** is largely driven by its structural relationship to established CNS stimulants. Understanding these connections provides a logical framework for predicting its potential biological activity.

- Pemoline (2-amino-5-phenyl-1,3-oxazol-4-one): Formerly marketed as Cylert for ADHD, pemoline's stimulant effects are believed to be mediated through dopaminergic mechanisms. [2][13] Its use was discontinued due to a rare but serious risk of liver toxicity.[14]
- Fenozolone (2-ethylamino-5-phenyl-1,3-oxazol-4-one): Developed in the 1960s, this psychostimulant is a norepinephrine-dopamine releasing agent (NDRA).[3][4]

5-Phenylmorpholin-3-one can be conceptualized as a structural analog of these compounds, where the oxazolone ring is replaced by a morpholinone ring. This modification alters the electronic and steric properties of the molecule while retaining the key phenyl and carbonyl groups, suggesting that it may interact with similar biological targets.



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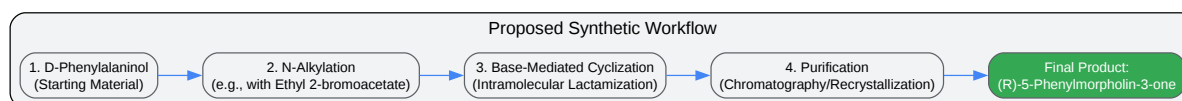
Caption: Structural relationships of **5-Phenylmorpholin-3-one**.

Synthesis and Analytical Characterization

Plausible Synthetic Pathway

While specific, peer-reviewed synthesis protocols for **5-Phenylmorpholin-3-one** are not readily available, a logical and efficient route can be proposed based on established organic chemistry

principles. A common approach to morpholin-3-ones involves the cyclization of an N-substituted ethanolamine derivative. The following workflow outlines a plausible enantioselective synthesis starting from D-Phenylalaninol.



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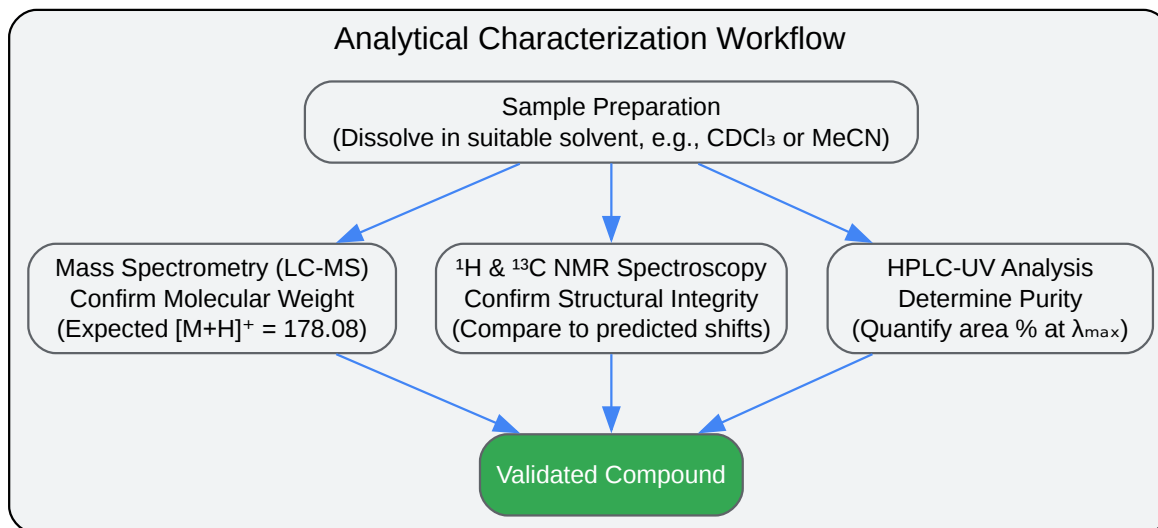
Caption: Proposed workflow for synthesizing **5-Phenylmorpholin-3-one**.

Protocol Causality:

- **Starting Material Selection:** D-Phenylalaninol provides the necessary phenyl group and the chiral center with a defined stereochemistry for producing the (R)-enantiomer.
- **N-Alkylation:** Reaction with an α -halo ester like ethyl 2-bromoacetate introduces the carboxymethyl group onto the nitrogen atom, creating the precursor required for cyclization.
- **Cyclization:** The use of a suitable base (e.g., sodium ethoxide) promotes an intramolecular nucleophilic attack from the alcohol onto the ester carbonyl, displacing the ethoxy group to form the six-membered lactam (amide) ring.
- **Purification:** Standard techniques are essential to remove unreacted starting materials, reagents, and byproducts to yield the pure compound for analytical and biological assessment.

Analytical Workflow: Identity and Purity Confirmation

A self-validating analytical protocol is essential to confirm the identity and purity of synthesized or procured **5-Phenylmorpholin-3-one**.



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Caption: Standard workflow for analytical validation.

Experimental Protocol: HPLC Purity Assessment This protocol describes a standard method for determining the purity of a **5-Phenylmorpholin-3-one** sample.

- System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B

- 18-20 min: Return to 5% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm (or a λ_{max} determined by UV scan).
- Injection Volume: 10 μL .
- Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL with the mobile phase.
- Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Toxicity Considerations

Appropriate safety measures are paramount when handling any research chemical. The available data from commercial suppliers provides a baseline for risk assessment.

Hazard Type	GHS Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	[8]
Hazard Statements	H302: Harmful if swallowed	[8]
H315: Causes skin irritation	[8]	
H319: Causes serious eye irritation	[8]	
H335: May cause respiratory irritation	[8]	
Precautionary	P261, P280, P301+P312, P305+P351+P338	[11]

Expert Insight on Toxicity: The most significant safety consideration arises from the structural relationship between **5-Phenylmorpholin-3-one** and pemoline. Pemoline was withdrawn from

the market due to its association with severe, life-threatening hepatotoxicity (liver failure).[14] Although no specific toxicity data exists for **5-Phenylmorpholin-3-one**, researchers must operate under the precautionary principle and assume a similar potential for liver toxicity. Any in-vivo studies should be preceded by thorough in-vitro cytotoxicity assays and should include rigorous monitoring of liver function markers.

Recommended Handling Procedures:

- Handle only in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
- Avoid inhalation of dust and direct contact with skin and eyes.
- In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

Conclusion

5-Phenylmorpholin-3-one stands as a molecule of high potential for drug discovery, positioned at the intersection of CNS stimulants and other neurologically active scaffolds. Its basic properties suggest a drug-like molecule with moderate lipophilicity and metabolic stability. The primary value for researchers lies in its utility as a novel scaffold for exploring structure-activity relationships related to dopaminergic, noradrenergic, and potentially opioid receptor systems. However, the strong toxicological warning provided by its structural analog, pemoline, necessitates a cautious and well-informed approach to its study. This guide provides the core technical knowledge required to handle, analyze, and strategically investigate **5-Phenylmorpholin-3-one** in a modern drug development context.

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